

Application Note: Using 2-Cyano-N-(4-methylphenyl)acetamide as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name:	2-cyano-N-(4-methylphenyl)acetamide
CAS No.:	6876-54-6
Cat. No.:	B146761

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Abstract & Strategic Value

This application note details the utility of **2-cyano-N-(4-methylphenyl)acetamide** (CAS 6876-54-6) as a versatile synthon in the synthesis of heterocyclic Active Pharmaceutical Ingredients (APIs). Characterized by an "active methylene" group flanked by electron-withdrawing cyano and amide moieties, this intermediate is a critical precursor for substituted pyridones, aminopyrazoles, and quinolines.

Its structural homology to the metabolites of immunomodulatory drugs (e.g., Teriflunomide analogs) makes it a high-value scaffold for designing kinase inhibitors and anti-inflammatory agents. This guide provides validated protocols for its transformation into bioactive heterocyclic cores.

Chemical Profile & Handling

Property	Specification
Chemical Name	2-Cyano-N-(4-methylphenyl)acetamide
Synonyms	2-Cyano-N-p-tolylacetamide; N-(p-Tolyl)cyanoacetamide
CAS Number	6876-54-6
Molecular Formula	C ₁₀ H ₁₀ N ₂ O
Molecular Weight	174.20 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	133–136 °C
Solubility	Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Key Reactivity	Knoevenagel condensation (C-2), Cyclization (N-1/C-2)

Safety Advisory: While this compound is stable, it contains a nitrile group. Standard precautions for handling organic nitriles should be observed. Avoid strong acids which may hydrolyze the nitrile to a carboxylic acid or release hazardous byproducts.

Core Application: Synthesis of 3-Cyano-2-Pyridone Scaffolds

The 2-pyridone pharmacophore is ubiquitous in cardiotonic agents (e.g., Milrinone) and anticancer drugs. The following protocol utilizes a one-pot cyclocondensation with 1,3-dicarbonyls. This method is preferred for its high atom economy and avoidance of toxic metal catalysts.

Mechanism of Action

The reaction proceeds via a Knoevenagel condensation between the active methylene of the acetamide and the ketone carbonyl, followed by an intramolecular Pinner-type cyclization involving the amide nitrogen.

Protocol 1: One-Pot Cyclization to 4,6-Dimethyl-2-pyridone Derivative

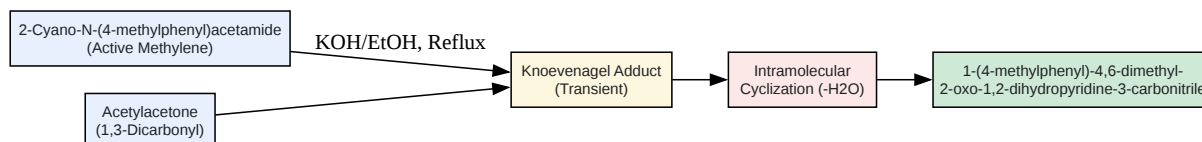
Reagents:

- **2-Cyano-N-(4-methylphenyl)acetamide** (1.0 equiv)
- Acetylacetone (1.0 equiv)
- Potassium Hydroxide (KOH) (1.0 equiv) or Piperidine (catalytic)
- Ethanol (Absolute)

Step-by-Step Methodology:

- **Dissolution:** In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.74 g (10 mmol) of **2-cyano-N-(4-methylphenyl)acetamide** in 20 mL of ethanol.
- **Addition:** Add 1.00 g (10 mmol) of acetylacetone. Stir for 5 minutes at room temperature.
- **Catalysis:** Add 0.56 g (10 mmol) of KOH pellets (or 5-10 drops of piperidine for a catalytic variant).
- **Reflux:** Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material spot ($R_f \sim 0.4$) should disappear.
- **Precipitation:** Cool the reaction mixture to room temperature. Pour the contents onto 50 g of crushed ice/water mixture with vigorous stirring.
- **Isolation:** Acidify slightly with dilute HCl (to pH 5-6) to maximize precipitation. Filter the solid precipitate using a Buchner funnel.
- **Purification:** Wash the cake with cold water (2 x 10 mL) followed by cold ethanol (5 mL). Recrystallize from Ethanol/DMF if necessary.
- **Expected Yield:** 65–80%.

Visualization: Pyridone Synthesis Pathway



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Figure 1: Reaction pathway for the synthesis of N-aryl-3-cyano-2-pyridones.

Secondary Application: Knoevenagel Condensation for Michael Acceptors

This protocol generates arylidene derivatives, which serve as "Michael Acceptors." These are critical intermediates for introducing diverse nucleophiles (thiols, amines) in the synthesis of complex kinase inhibitors.

Protocol 2: Synthesis of 2-Cyano-3-phenyl-N-(p-tolyl)acrylamide

Reagents:

- **2-Cyano-N-(4-methylphenyl)acetamide** (10 mmol)
- Benzaldehyde (10 mmol) (Substituted benzaldehydes can be used for SAR studies)
- Piperidine (Catalytic, 5 drops)[1]
- Ethanol (20 mL)

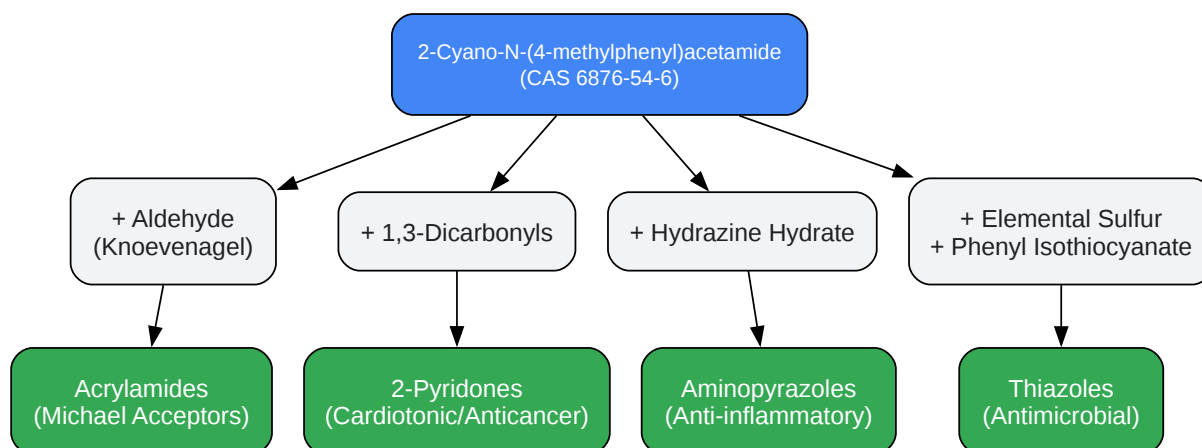
Methodology:

- Setup: Mix the acetamide and benzaldehyde in ethanol.
- Catalysis: Add piperidine.

- Reaction: Reflux for 2–3 hours. The product often precipitates directly from the hot solution upon cooling.
- Work-up: Filter the solid.[2][3][4] Wash with cold ethanol.
- Validation: ¹H NMR should show a singlet olefinic proton (-CH=C) around δ 8.0–8.5 ppm.

Strategic Versatility Map

The following diagram illustrates how CAS 6876-54-6 serves as a divergence point for multiple drug classes.



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Figure 2: Divergent synthesis pathways from the core intermediate.

Analytical Validation (QC Parameters)

To ensure the intermediate is suitable for GMP synthesis, the following quality attributes must be met:

- HPLC Purity: >98.0% (Area %).

- Column: C18 (e.g., Agilent Zorbax, 150mm x 4.6mm, 5 μ m).
- Mobile Phase: A: 0.1% H₃PO₄ in Water, B: Acetonitrile. Gradient 10-90% B over 20 min.
- Detection: UV at 254 nm.
- 1H NMR (DMSO-d₆):
 - δ 2.26 (s, 3H, Ar-CH₃)
 - δ 3.92 (s, 2H, -CH₂-CN)
 - δ 7.10-7.50 (m, 4H, Ar-H)
 - δ 10.20 (s, 1H, -NH-)

References

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- Source: PubChem Compound Summary.
- URL:[[Link](#)]

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